molecular formula C11H7ClN2O B1357850 2-(4-Chlorobenzoyl)pyrazine CAS No. 118543-85-4

2-(4-Chlorobenzoyl)pyrazine

Cat. No. B1357850
M. Wt: 218.64 g/mol
InChI Key: YXRYQDHLSKMOAL-UHFFFAOYSA-N
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Description

“2-(4-Chlorobenzoyl)pyrazine” is a chemical compound with the molecular formula C11H7ClN2O . It is a derivative of pyrazine, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorobenzoyl)pyrazine” consists of a pyrazine ring with a 4-chlorobenzoyl group attached. The presence of more pyrazine rings can decrease the energy levels of the lowest unoccupied molecular orbitals (LUMOs), aiding electron transfer .

Scientific Research Applications

  • DNA Binding and Antimicrobial Properties : Pyrazine derivatives, such as chlorohydrazinopyrazine, have shown high affinity to DNA and do not exhibit toxicity toward human cells. These properties support their potential application in clinical use, particularly due to their antimicrobial characteristics (Mech-Warda et al., 2022).

  • Antiviral Evaluation : Certain pyrazine derivatives have been synthesized and evaluated for their antiviral activity. For instance, specific compounds demonstrated activity against herpes viruses, showcasing the potential of pyrazine derivatives in antiviral drug development (Walker et al., 1998).

  • Microbial Metabolism : Pyrazines have a broad biological distribution and are synthesized and degraded by various bacteria and fungi. The microbial transformation of pyrazines aids in the synthesis of novel molecules, important in fields like agriculture and medicine (Rajini et al., 2011).

  • Optoelectronic Applications : Pyrazine compounds are significant in organic optoelectronic materials. Research into pyrazine derivatives, such as dipyrrolopyrazine, has expanded understanding of their optical and thermal properties, indicating potential use in optoelectronic applications (Meti et al., 2017).

  • Intermediate in Pharmaceutical Synthesis : Pyrazine derivatives are used as intermediates in the synthesis of various pharmaceuticals. For instance, pyrazine 2,3-dicarboxylic acid is a key intermediate in the preparation of antitubercular drugs (Sridhar & Palaniappan, 1989).

  • Pharmacological Properties : Pyrazine derivatives possess diverse pharmacological properties, such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, and anticancer effects, making them subjects of increasing research interest (Ferreira & Kaiser, 2012).

properties

IUPAC Name

(4-chlorophenyl)-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-9-3-1-8(2-4-9)11(15)10-7-13-5-6-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRYQDHLSKMOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608352
Record name (4-Chlorophenyl)(pyrazin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzoyl)pyrazine

CAS RN

118543-85-4
Record name (4-Chlorophenyl)(pyrazin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Filák, TA Rokob, GA Vaskó, O Egyed… - The Journal of …, 2008 - ACS Publications
2-Pyrazinyl (2) and 3-pyridazinylketone arylhydrazones (6) and their benzologues undergo a ring closure reaction to yield pyrazolo[3,4-b]pyrazines (4) and pyrazolo[4,3-c]pyridazines (7…
Number of citations: 29 pubs.acs.org
M Béres, G Hajós, Z Riedl, G Timári, A Messmer… - Tetrahedron, 1997 - Elsevier
The synthesis of 1,3-disubstituted [1,2,3]triazolo[1,5-a]pyrazinium salts 6 and subsequent ring opening induced by the reaction with pyrrolidine provides a facile access to 4-(1-…
Number of citations: 27 www.sciencedirect.com

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